3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea
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Overview
Description
3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a hydroxyethoxy group, and a thiophen-2-yl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl isocyanate with 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems for precise control of reaction conditions. Industrial methods may also include additional purification steps, such as recrystallization or distillation, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiophen-2-yl group can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or ketones, while reduction of the thiophen-2-yl group can produce dihydrothiophene derivatives.
Scientific Research Applications
3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the thiophen-2-yl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
- tert-Butyl 12-amino-4,7,10-trioxadodecanoate
Uniqueness
3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea is unique due to the presence of both a hydroxyethoxy group and a thiophen-2-yl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-13(2,3)15-12(17)14-9-10(18-7-6-16)11-5-4-8-19-11/h4-5,8,10,16H,6-7,9H2,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPHMSGJMNXHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=CS1)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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